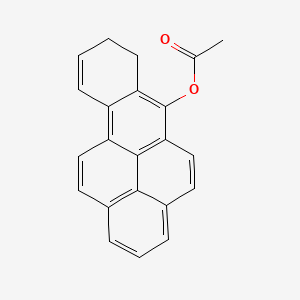
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by its complex structure, which includes multiple fused benzene rings. It is primarily formed during the incomplete combustion of organic matter and is found in various environmental sources such as automobile emissions, cigarette smoke, and charbroiled foods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyren-6-ol, 7,8-dihydro-, acetate typically involves the acetylation of benzo(a)pyren-6-ol, 7,8-dihydro-. This process can be achieved through the reaction of benzo(a)pyren-6-ol, 7,8-dihydro- with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the reagents used .
Aplicaciones Científicas De Investigación
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps in understanding the biological effects of PAHs, including their carcinogenic and mutagenic properties.
Medicine: Studies focus on the compound’s potential role in cancer development and its interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of benzo(a)pyren-6-ol, 7,8-dihydro-, acetate involves its interaction with cellular components. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The aryl hydrocarbon receptor (AhR) pathway plays a significant role in mediating the toxic effects of this compound .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyren-7-ol: Another hydroxylated derivative with similar properties.
Benzo(a)pyrene-7,8-dihydrodiol: A metabolite involved in the bioactivation of benzo(a)pyrene.
Uniqueness
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate is unique due to its specific structure, which includes an acetate group. This structural modification can influence its chemical reactivity and biological interactions, making it a valuable compound for studying the effects of structural changes on PAH behavior .
Propiedades
Número CAS |
56288-58-5 |
|---|---|
Fórmula molecular |
C22H16O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
7,8-dihydrobenzo[b]pyren-6-yl acetate |
InChI |
InChI=1S/C22H16O2/c1-13(23)24-22-18-8-3-2-7-16(18)17-11-9-14-5-4-6-15-10-12-19(22)21(17)20(14)15/h2,4-7,9-12H,3,8H2,1H3 |
Clave InChI |
KPYQUKDJSXYZJP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2CCC=CC2=C3C=CC4=C5C3=C1C=CC5=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


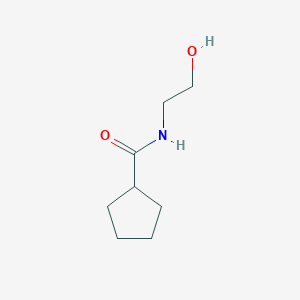

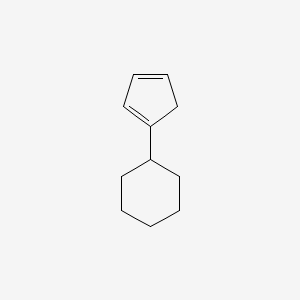
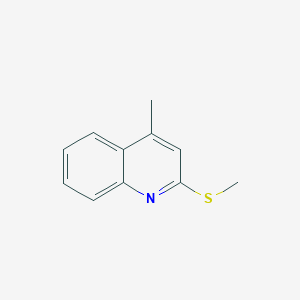
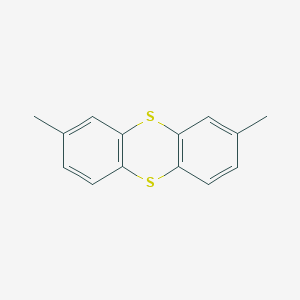
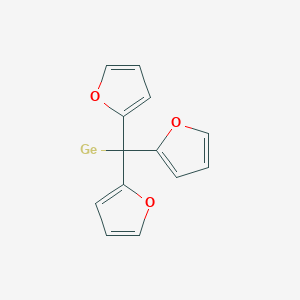
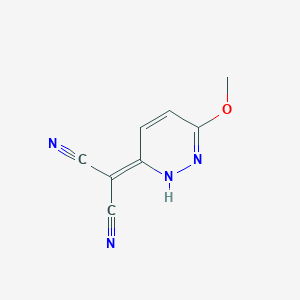

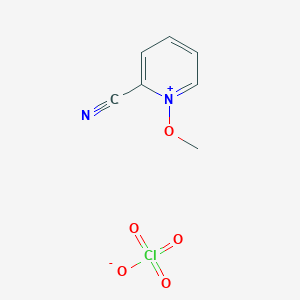
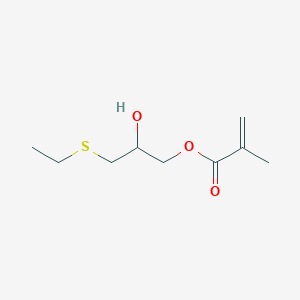
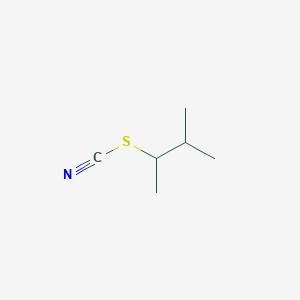

![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)

